Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Description

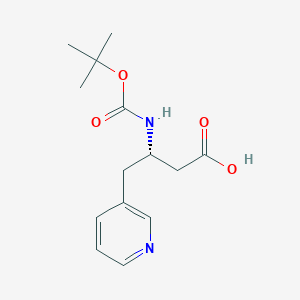

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWWEGRTQTXLFX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: Structure, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a key chiral building block in modern medicinal chemistry and drug development. We will dissect its molecular architecture, explore the critical role of the tert-butyloxycarbonyl (Boc) protecting group, present a representative synthetic protocol, and detail its applications as a conformationally constrained γ-aminobutyric acid (GABA) analogue. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Introduction to a Versatile Chemical Scaffold

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a non-proteinogenic amino acid derivative that has garnered significant interest in synthetic and medicinal chemistry. Its structure is a unique amalgamation of three key functional components: a butyric acid backbone, a stereochemically defined amino group, and an aromatic pyridyl moiety. This combination makes it a valuable precursor for complex molecular architectures and a functional analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2]

The strategic placement of the amino group at the β-position (C3) relative to the carboxyl group, and the pyridyl ring at the γ-position (C4), creates a "β,γ-substituted" amino acid. Such structures are instrumental in the synthesis of peptidomimetics and conformationally restricted molecules designed to probe biological systems with high specificity.[3] The "(S)" designation indicates the specific stereoconfiguration at the chiral center (C3), which is often crucial for biological activity.

Central to its utility is the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, enabling chemists to selectively mask the reactivity of the amino group while other parts of the molecule are modified.[4][] Its ease of introduction and, more importantly, its clean, acid-labile removal make it an indispensable tool for multi-step synthetic campaigns.[6][7]

Chemical Structure and Physicochemical Properties

The molecular identity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is defined by its precise arrangement of atoms and functional groups.

-

Butyric Acid Core: A four-carbon carboxylic acid chain that provides the foundational skeleton.[8]

-

Chiral Amine: An amino group at the C3 position with a defined (S)-stereochemistry. This chirality is paramount for specific interactions with biological targets like enzymes and receptors.

-

3-Pyridyl Group: A pyridine ring attached to the C4 position. This aromatic heterocycle can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking, making it a valuable pharmacophore.

-

Boc Protecting Group: A tert-butyloxycarbonyl group that renders the C3-amine nucleophilicity inert under neutral or basic conditions, allowing for selective reactions elsewhere.

Molecular Structure Diagram

Caption: Chemical structure of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.

Physicochemical Data

The compound's physical and chemical properties are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 269396-65-8 (for the R-isomer, S-isomer may vary) | [9] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [10] |

| Molecular Weight | 280.32 g/mol | [10][11] |

| Appearance | White to off-white solid/powder | [12] |

| Melting Point | 140-143 °C (for a similar 4-pyridyl isomer) | [11] |

| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(pyridin-3-yl)butanoic acid |

The Chemistry of the Boc Protecting Group: A Self-Validating System

The utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid in synthesis is intrinsically linked to the behavior of the Boc group. Its application represents a self-validating system: it is stable under the conditions required for other transformations (e.g., peptide coupling, esterification) but can be removed selectively under specific, orthogonal conditions.

Expertise & Rationale: Why Choose Boc?

The Boc group is employed due to its ideal balance of stability and lability.

-

Stability: It is robust and completely stable to basic conditions, nucleophiles, and catalytic hydrogenation, which are common in multi-step syntheses. This prevents unwanted side reactions at the amine.[]

-

Acid-Labile Removal: It can be cleaved efficiently under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), without affecting other acid-sensitive groups like benzyl esters (which require harsher acidolysis) or Fmoc groups (which are base-labile).[][7] This orthogonality is the foundation of many complex synthetic strategies.[]

-

Clean Byproducts: The deprotection mechanism generates gaseous byproducts (isobutylene and carbon dioxide) and the free amine, simplifying purification.[]

Mechanism of Boc Deprotection

The removal of the Boc group is a classic acid-catalyzed elimination reaction.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.

-

Carbocation Formation: The protonated intermediate collapses, cleaving the tert-butyl-oxygen bond to form a highly stable tert-butyl carbocation.

-

Decarboxylation: This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free, protonated amine.

Caption: Boc deprotection workflow using strong acid.

Synthesis and Purification Protocol

While numerous specific synthetic routes exist for related compounds, a general and reliable pathway involves the Boc protection of a pre-formed amino acid. The following protocol is a representative, field-proven method for the introduction of a Boc group onto an amino acid like (S)-3-amino-4-(3-pyridyl)-butyric acid.

Synthetic Workflow Overview

Caption: General workflow for Boc protection of an amino acid.

Detailed Experimental Protocol: Boc Protection

This protocol describes the N-protection step, a critical phase in the overall synthesis.

-

Dissolution: Dissolve (S)-3-amino-4-(3-pyridyl)-butyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Add 1M sodium hydroxide (NaOH) solution dropwise until the pH reaches 9-10. This deprotonates the ammonium group to the free amine, activating it as a nucleophile.

-

Reagent Addition: To the basic solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to pH 2-3 by adding solid potassium bisulfate (KHSO₄) or 1M HCl. This protonates the carboxylate and any unreacted amine.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc). The Boc-protected product is more lipophilic and will move into the organic phase.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a suite of analytical techniques is employed. The data presented below are expected values based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | - Pyridyl Protons: Multiple signals in the aromatic region (~7.2-8.5 ppm).- NH Proton: A broad singlet or doublet (~5.0-6.0 ppm), exchangeable with D₂O.- C3-H Proton: A multiplet (~4.0-4.5 ppm).- C2 & C4 Protons: Complex multiplets in the aliphatic region (~2.5-3.0 ppm).- Boc Protons: A characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons. |

| ¹³C NMR | - Carboxyl Carbon: Signal at ~175-180 ppm.- Boc Carbonyl Carbon: Signal at ~155-156 ppm.- Pyridyl Carbons: Multiple signals in the aromatic region (~120-150 ppm).- Boc Quaternary Carbon: Signal at ~80 ppm.- Aliphatic Carbons (C2, C3, C4): Signals in the range of ~35-55 ppm.- Boc Methyl Carbons: Signal at ~28 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 281.15 |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad peak ~2500-3300.- N-H Stretch (Carbamate): ~3300-3400.- C=O Stretch (Carboxylic Acid & Carbamate): Two strong peaks ~1680-1720.- Aromatic C=C/C=N Stretch: ~1550-1600. |

Applications in Research and Drug Development

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not an end product but a high-value intermediate for creating more complex molecules.

-

GABA Analogues & Neuroscience Research: As a conformationally restricted GABA analogue, this compound and its derivatives are crucial tools for studying GABA receptor subtypes (GABAₐ and GABAₑ).[1][3] By restricting the rotational freedom of the GABA backbone, researchers can design ligands with higher selectivity and potency for specific receptors, which is a key strategy in developing treatments for neurological disorders such as epilepsy, anxiety, and neuropathic pain.[2]

-

Peptidomimetics and Peptide Synthesis: The compound serves as an unnatural amino acid building block.[13] Incorporating it into a peptide chain can induce specific secondary structures (e.g., turns or helices), improve metabolic stability by resisting enzymatic degradation, and introduce a versatile pyridyl group for targeted interactions.[14]

-

Chiral Building Block for Small Molecules: Beyond peptides, it is a precursor for a wide range of chiral small molecules. The defined stereocenter and multiple functional handles (amine, carboxyl, pyridyl) allow for divergent synthesis, enabling the construction of libraries of compounds for screening in drug discovery programs.

Conclusion

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid stands as a testament to the power of rational chemical design. Its structure is finely tuned for utility, combining a biologically relevant scaffold with the synthetic flexibility afforded by the Boc protecting group. A thorough understanding of its properties, the chemistry of its protecting group, and its synthesis provides researchers with a powerful tool for advancing the frontiers of medicinal chemistry, neuroscience, and materials science. Its continued application in the development of novel therapeutics and chemical probes is certain.

References

- Synthesis of Sugar-fused GABA-analogs. (n.d.). Google Scholar.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.

- Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (2025).

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. (2001). Journal of Medicinal Chemistry.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid. (n.d.). PubChem.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- A schematic representation of peptide synthesis using Boc protected... (n.d.). ResearchGate.

- Boc-(S)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid. (n.d.). Chem-Impex.

- Boc-(S)-3-氨基-4-(2,4,5-三氟苯基)丁酸. (n.d.). 苏州昊帆生物股份有限公司.

- boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. (n.d.). Chongqing Chemdad Co., Ltd.

- ácido butírico boc- (r) -3-amino-4- (3-pyridyl) -butyric. (n.d.). Guidechem.

- Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. (n.d.). MySkinRecipes.

- Butyric acid. (n.d.). Wikipedia.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chempep.com [chempep.com]

- 8. Butyric acid - Wikipedia [en.wikipedia.org]

- 9. guidechem.com [guidechem.com]

- 10. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | C14H20N2O4 | CID 2761647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. Boc-(S)-3-氨基-4-(2,4,5-三氟苯基)丁酸-苏州昊帆生物股份有限公司 [highfine.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

A Senior Application Scientist's Perspective on a Novel GABAergic Modulator

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the putative mechanism of action of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a novel compound with potential applications in neuroscience and pharmacology. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, its structural characteristics as a GABA (γ-aminobutyric acid) analogue with a 3-pyridyl substitution allow for the formulation of a scientifically grounded hypothesis regarding its biological activity. This document will delve into this hypothesized mechanism, present robust experimental protocols for its validation, and discuss the scientific rationale underpinning these methodologies.

Introduction: The GABAergic System and the Rationale for Novel Modulators

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS). The delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling is crucial for maintaining normal brain function. Disruptions in this equilibrium are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and spasticity.

A key regulator of GABAergic tone is the enzyme GABA transaminase (GABA-T), which is responsible for the catabolism of GABA. Inhibition of GABA-T leads to an increase in synaptic and extrasynaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for the therapeutic effect of established antiepileptic drugs such as vigabatrin.

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral β-amino acid derivative. Its core structure is analogous to GABA, suggesting a potential interaction with components of the GABAergic system. The presence of the 3-pyridyl moiety introduces unique electronic and steric properties that may confer specificity and potency towards its molecular target(s). The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic amino acid derivatives, often used to modulate solubility and facilitate synthesis, and would be removed in vivo or in specific experimental conditions to yield the active compound.

Hypothesized Mechanism of Action: Inhibition of GABA Transaminase

Based on its structural similarity to GABA and known GABA-T inhibitors, it is hypothesized that the primary mechanism of action of (S)-3-amino-4-(3-pyridyl)-butyric acid (the de-protected form) is the inhibition of GABA transaminase.

The Catalytic Cycle of GABA Transaminase

GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The catalytic cycle involves the formation of a Schiff base between GABA and PLP, followed by a series of electronic rearrangements and hydrolysis to release succinic semialdehyde and pyridoxamine-5'-phosphate (PMP). The enzyme is regenerated when PMP reacts with α-ketoglutarate to reform PLP and produce glutamate.

Proposed Inhibitory Action of (S)-3-amino-4-(3-pyridyl)-butyric acid

It is proposed that (S)-3-amino-4-(3-pyridyl)-butyric acid acts as a competitive or mechanism-based inhibitor of GABA-T.

-

Competitive Inhibition: The molecule, due to its structural resemblance to GABA, may bind to the active site of GABA-T, competing with the endogenous substrate. The 3-pyridyl group could engage in specific interactions within the active site, potentially leading to a high-affinity binding.

-

Mechanism-Based Inactivation: Alternatively, the compound could act as a "suicide substrate." In this scenario, GABA-T would initiate the catalytic process on the inhibitor, leading to the formation of a reactive intermediate that covalently binds to a residue in the active site, thereby irreversibly inactivating the enzyme.

The following diagram illustrates the hypothesized interaction at the GABA-T active site.

Caption: Hypothesized interaction of the inhibitor with the GABA-T active site.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, upon deprotection, acts as a GABA-T inhibitor, a series of in vitro and in vivo experiments are essential.

In Vitro Enzymatic Assay for GABA-T Inhibition

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of the test compound on GABA-T.[1][2][3]

Objective: To determine the IC50 value of (S)-3-amino-4-(3-pyridyl)-butyric acid for GABA-T.

Principle: The activity of GABA-T is coupled to the reduction of NADP+ to NADPH by succinic semialdehyde dehydrogenase (SSADH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Recombinant human or porcine brain GABA-T

-

GABA

-

α-ketoglutarate

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NADP+

-

(S)-3-amino-4-(3-pyridyl)-butyric acid (deprotected)

-

Phosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate reader with 340 nm absorbance capability

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare working solutions of GABA, α-ketoglutarate, NADP+, and SSADH in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

α-ketoglutarate solution

-

NADP+ solution

-

SSADH solution

-

A range of concentrations of the test compound. Include a vehicle control (no inhibitor) and a positive control (e.g., vigabatrin).

-

-

-

Enzyme Addition and Incubation:

-

Add the GABA-T enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for any time-dependent inhibition.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the GABA solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | GABA-T IC50 (µM) | Inhibition Type (Hypothesized) |

| (S)-3-amino-4-(3-pyridyl)-butyric acid | To be determined | Competitive/Mechanism-based |

| Vigabatrin (Positive Control) | ~10 µM (literature) | Mechanism-based |

In Vivo Microdialysis for Measuring Brain GABA Levels

This protocol describes the use of in vivo microdialysis to assess the effect of the test compound on extracellular GABA levels in the brain of a living animal.[4][5][6][7]

Objective: To determine if systemic administration of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid increases extracellular GABA concentrations in a specific brain region (e.g., hippocampus or striatum).

Principle: A microdialysis probe is implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via a semi-permeable membrane. The collected dialysate is then analyzed for GABA content.

Experimental Workflow:

Caption: Workflow for in vivo microdialysis experiment.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

-

HPLC system with a fluorescence or mass spectrometry detector

Protocol:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Compound Administration: Administer Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid systemically (e.g., intraperitoneal injection).

-

Post-Administration Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS.

-

Data Analysis: Express the post-administration GABA levels as a percentage of the baseline levels and plot the results over time.

Synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A plausible synthetic route to Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid could involve an asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester precursor, followed by Boc protection.

Proposed Synthetic Scheme:

Caption: A plausible synthetic route to the target compound.

This proposed route offers a versatile approach to the target molecule and its analogs, allowing for the exploration of structure-activity relationships.

Conclusion and Future Directions

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid represents a promising scaffold for the development of novel modulators of the GABAergic system. Based on its structural features, the most plausible mechanism of action is the inhibition of GABA transaminase, leading to an increase in brain GABA levels. The experimental protocols detailed in this guide provide a clear and robust framework for testing this hypothesis.

Future research should focus on:

-

Confirmation of GABA-T Inhibition: Conducting the in vitro enzymatic assays to determine the IC50 and the mode of inhibition.

-

In Vivo Efficacy: Evaluating the compound's ability to raise brain GABA levels and its potential anticonvulsant or anxiolytic effects in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the pyridyl ring and the butyric acid backbone to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

The exploration of novel GABA-T inhibitors like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid holds significant potential for the discovery of new therapeutic agents for a range of neurological disorders.

References

- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391–1399.

-

Chemdad Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. Retrieved February 15, 2026, from [Link]

-

Chu-Peptide Inc. (n.d.). Boc-S-3-Amino-4-(3-pyridyl)-butyric acid. Retrieved February 15, 2026, from [Link]

- Shelat, P. B., & Li, Y. (2025). Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity. Biology Methods and Protocols, 10(1), bpae023.

-

ScienCell Research Laboratories. (n.d.). GABA Aminotransferase (GABAT) Assay Kit. Retrieved February 15, 2026, from [Link]

- Yamamoto, B. K., & Novotny, M. V. (2008). Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection.

-

Xiamen Equation Chemical Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID. Retrieved February 15, 2026, from [Link]

- Takeda, H., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58241.

- Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2009). HPLC conditions are critical for the detection of GABA by microdialysis. Journal of Neuroscience Methods, 177(2), 403–408.

- Lee, S. E., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.

- Matyjaszczyk, M. S. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32.

- Davies, S. G., & Smyth, J. E. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Tetrahedron: Asymmetry, 13(9), 989-999.

- Ma, C., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 26(25), 5391–5395.

- Feng, J., et al. (2019). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Journal of the Brazilian Chemical Society, 30(8), 1749-1754.

- Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.

- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved February 15, 2026, from [Link]

-

WIPO. (n.d.). WO/2004/085661 PROCESS TO CHIRAL BETA-AMINO ACID DERIVATIVES. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). DE69910983T2 - SYNTHESIS OF CHIRAL BETA AMINO ACIDS.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts [Arts & Sciences Theses and Dissertations, 2535]. Washington University in St. Louis.

-

Royal Society of Chemistry. (n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. Retrieved February 15, 2026, from [Link]

-

Chu-Peptide Inc. (n.d.). Boc-R-3-Amino-4-(3-pyridyl)-butyric acid. Retrieved February 15, 2026, from [Link]

- PubMed. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids, 51(2), 325-332.

- PubMed. (1987). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Heterocyclic Chemistry, 24(5), 1351-1353.

- The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17.

- MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

- MDPI. (2025). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 30(7), 1435.

-

ResearchGate. (2022, January 14). Spectrophotometric assay of GABA content. Retrieved February 15, 2026, from [Link]

-

Matyja, M., et al. (n.d.). Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. Retrieved February 15, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. bmrservice.com [bmrservice.com]

- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Biological activity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

An In-Depth Technical Guide to the Biological Activity of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

Executive Summary

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral, N-protected amino acid derivative. While direct biological activity data for this specific compound is sparse in public literature, its chemical structure provides a clear blueprint for its intended role and potential pharmacological relevance. Structurally, it is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). The presence of the tert-butyloxycarbonyl (Boc) protecting group strongly indicates its function as a key intermediate in multi-step organic synthesis, particularly for creating more complex molecules intended for biological screening.[][2][3][] The underlying pharmacophore, (S)-3-amino-4-(3-pyridyl)-butyric acid (once deprotected), is a GABA analogue. Based on extensive structure-activity relationship (SAR) studies of similar compounds, its primary biological target is likely the GABA type B (GABAB) receptor.[5][6] This guide provides a comprehensive overview of the compound's chemical rationale, its postulated biological target and mechanism of action, and the detailed experimental protocols required to fully characterize its activity and that of its active, deprotected form.

Introduction to the GABAergic System and Synthetic Intermediates

The GABAergic system is a cornerstone of neuropharmacology. GABA receptors, broadly classified into ionotropic GABAA and metabotropic GABAB types, are responsible for mediating neuronal inhibition throughout the CNS.[7][8] Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and depression, making GABA receptors a critical target for therapeutic intervention.[9][10]

GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogues, such as baclofen (β-(4-chlorophenyl)-GABA), which possess improved pharmacokinetic properties and selectivity for specific GABA receptor subtypes.[5]

The synthesis of such advanced analogues often requires a strategic, multi-step approach where reactive functional groups are temporarily masked. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid exemplifies this strategy. The Boc group serves as a temporary shield for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are modified.[][11] It is designed to be removed under specific, mild acidic conditions in a later synthetic step to yield the final, biologically active compound.[][11] Therefore, understanding this compound requires a dual focus: its role as a synthetic building block and the potential biological activity of its deprotected form.

Physicochemical Properties and Synthesis Rationale

Chemical Structure and Properties

-

Compound Name: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

-

Synonyms: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid[12]

-

Molecular Formula: C14H20N2O4[12]

-

Molecular Weight: 280.32 g/mol [12]

-

Key Structural Features:

-

Butyric Acid Backbone: Mimics the core structure of GABA.

-

Pyridyl Group: A bioisostere for the phenyl ring found in other GABA analogues (e.g., baclofen), influencing binding affinity and pharmacokinetic properties.

-

(S)-Stereocenter: The specific stereoisomer, which is critical for precise interaction with chiral biological targets like receptor binding pockets.

-

Boc Protecting Group: An acid-labile carbamate that renders the amine nucleophilically inactive, facilitating controlled synthesis.[]

-

Rationale and Synthetic Workflow

The primary purpose of Boc protection is to enable chemoselectivity during synthesis. For instance, if one wished to modify the carboxylic acid group (e.g., form an ester or an amide), the unprotected amine could interfere by reacting itself. By installing the Boc group, the amine is "invisible" to the reaction conditions used to modify the carboxylate. The Boc group is then removed in a final step to unmask the bioactive amine.

A generalized workflow for the synthesis and subsequent deprotection of the target molecule is outlined below.

Caption: Postulated GABAB receptor signaling pathway for the active compound.

Methodologies for Biological Characterization

To validate the postulated activity, a systematic evaluation using standard pharmacological assays is required. The following protocols describe the essential in vitro and in vivo methods for characterizing the deprotected form of the compound, hereafter referred to as "Test Compound".

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the Test Compound for the GABAB receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GABAB1 and GABAB2 receptors (e.g., CHO or HEK293 cells) or from rat cortical tissue.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

-

Radioligand: Use a known high-affinity GABAB antagonist radioligand, such as [3H]-CGP54626.

-

Assay Procedure: a. In a 96-well plate, combine the cell membranes (100-200 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 2 nM), and varying concentrations of the Test Compound (e.g., from 10 pM to 100 µM). b. For non-specific binding (NSB) determination, use a high concentration of a known non-labeled ligand (e.g., 10 µM GABA). c. For total binding, omit the Test Compound and NSB ligand.

-

Incubation: Incubate the plates for 60 minutes at room temperature.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the Test Compound. Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Table 1: Example Data Summary for Binding Affinity

| Compound | Receptor Target | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| Test Compound | Human GABAB | Value | Value |

| Baclofen (Control) | Human GABAB | Value | Value |

Objective: To determine the functional activity (EC50 and Emax) of the Test Compound and classify it as an agonist, partial agonist, or antagonist.

Methodology:

-

Membrane Preparation: Use the same membrane source as in the binding assay.

-

Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 100 µM GDP, pH 7.4.

-

Assay Procedure: a. Pre-incubate membranes (10-20 µg protein/well) with varying concentrations of the Test Compound for 15 minutes at 30°C. b. Add [35S]GTPγS (final concentration ~0.1 nM) to initiate the reaction. c. To determine antagonist activity, pre-incubate the Test Compound with a known concentration of a GABAB agonist (e.g., GABA or baclofen at its EC80).

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Quantification: Terminate and quantify using the same filtration and scintillation counting method as the binding assay.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the Test Compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response). Compare the Emax to that of a full agonist (e.g., GABA) to classify the compound.

Table 2: Example Data Summary for Functional Activity

| Compound | EC50 (nM) | Emax (% of GABA) | Activity Classification |

|---|---|---|---|

| Test Compound | Value | Value | e.g., Full Agonist |

| Baclofen (Control) | Value | Value | e.g., Full Agonist |

In Vivo Assays

Objective: To assess the muscle relaxant properties of the Test Compound, a characteristic effect of GABAB agonists.

Methodology:

-

Animals: Use male C57BL/6 mice.

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure: a. Training: Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until they can consistently remain on the rod for a set duration (e.g., 180 seconds). b. Dosing: On the test day, administer the Test Compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., baclofen). c. Testing: At a predetermined time post-injection (e.g., 30 minutes), place the mice on the rotarod and measure their latency to fall.

-

Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). An ED50 (dose causing 50% of the maximal effect) can be calculated.

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. tandfonline.com [tandfonline.com]

- 6. GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural biology of GABAB receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA Receptors [sigmaaldrich.cn]

- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid | C14H20N2O4 | CID 2761647 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid physical and chemical properties

Physical, Chemical, and Synthetic Properties for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4), a critical

Chemical Identity & Structural Analysis

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a protected

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | (3S)-3-{[(2-methylpropan-2-yl)oxy]carbonylamino}-4-(pyridin-3-yl)butanoic acid |

| Common Synonyms | Boc-L- |

| CAS Number | 208404-16-4 |

| Molecular Formula | C |

| Molecular Weight | 280.32 g/mol |

| Chirality | S-configuration (L-isomer analog) |

| SMILES | CC(C)(C)OC(=O)NCC(=O)O |

Structural Visualization

The following diagram illustrates the chemical connectivity and key functional regions affecting reactivity.

Physical Properties

Accurate physical data is essential for process scaling and quality control. The high melting point reflects the crystalline nature typical of

Table 2: Physicochemical Specifications

| Property | Value / Description |

| Appearance | White to yellowish crystalline powder |

| Melting Point | 188 – 193 °C |

| Optical Rotation | |

| Solubility (High) | DMSO, DMF, Methanol, Ethyl Acetate |

| Solubility (Low/Insoluble) | Water, Petroleum Ether, Hexane |

| Hygroscopicity | Low to Moderate (Store desiccated) |

Chemical Reactivity & Stability[2]

Acid/Base Behavior

-

Pyridine Moiety: The nitrogen atom on the pyridine ring is weakly basic (approximate pKa ~5.2). In acidic HPLC buffers (e.g., 0.1% TFA), this nitrogen will be protonated, significantly affecting retention time and peak shape.

-

Carboxylic Acid: The C-terminal acid is free for activation. Due to the extra methylene group (

-position), the inductive withdrawal from the nitrogen is reduced compared to

Stability Profile

-

Boc Group: Stable to basic conditions (e.g., piperidine, DIPEA) and catalytic hydrogenation. Highly labile to strong acids (TFA, HCl/Dioxane).

-

Racemization Resistance:

-amino acids are inherently more resistant to racemization (epimerization) during coupling than their

Synthetic Applications & Protocols

Senior Scientist Insight: The primary challenge when working with pyridyl-amino acids is the potential for the pyridine nitrogen to interfere with activation or coordinate with metal catalysts.

Solid-Phase Peptide Synthesis (SPPS) Workflow

When incorporating this residue into a peptide chain, standard Boc/Benzyl strategies or Fmoc/tBu strategies (if using this as the N-terminal residue or in a hybrid scheme) must be adapted.

Recommended Coupling Protocol:

-

Activation: Use HATU/HOAt or DIC/Oxyma . The use of HOAt (1-hydroxy-7-azabenzotriazole) is preferred over HOBt because the pyridine nitrogen in HOAt creates a "neighboring group effect" that boosts coupling efficiency, which is beneficial for the sterically bulkier

-amino acid. -

Base Handling: If using aminium salts (HATU/HBTU), use DIPEA (Diisopropylethylamine). Ensure the equivalents of base neutralize the coupling reagent and the pyridine side chain if it is present as a salt (though usually supplied as a free base).

-

Monitoring: The pyridine ring can cause tailing in standard UV monitoring (214 nm). Use 254 nm or 280 nm for specific detection of the aromatic ring.

Deprotection & Cleavage

-

Boc Removal: Standard treatment with TFA/DCM (1:1) or 4N HCl in Dioxane .

-

Scavengers: The pyridine ring is electron-deficient and generally stable to electrophilic attack by carbocations (e.g., t-butyl cations). However, standard scavenger cocktails (TIS/Water) are recommended to prevent alkylation of other sensitive residues (Trp, Met) in the sequence.

Purification Strategy (HPLC)

Due to the basic pyridine nitrogen, purification requires careful buffer selection.

-

Acidic Conditions (TFA): The pyridine will be protonated (

charge). This increases polarity and reduces retention time. -

Neutral/Basic Conditions (TEAP/Ammonium Acetate): If the peptide is retained too strongly or exhibits poor peak shape, switch to a buffer at pH 6.5–7.5 to keep the pyridine deprotonated (neutral).

Experimental Workflow Diagram

Handling, Storage, and Safety[1]

-

Storage: Store at 0–8 °C (Refrigerated). Keep container tightly sealed to prevent moisture absorption.

-

Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to ambient light and moisture.

-

Safety: Classified as an Irritant (Xi) .

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

-

References

-

Chem-Impex International. Boc-(3-pyridyl)-L-beta-homoalanine Product Specification. Catalog #03427. Retrieved from

-

ChemicalBook. Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid Properties and CAS Data. CAS 208404-16-4. Retrieved from

-

PubChem. Boc-beta-homo-3-pyridylalanine Compound Summary. National Library of Medicine. Retrieved from

-

Aapptec. Beta Homo Amino Acids for Peptide Synthesis. Technical Guide on Beta-Amino Acid Properties. Retrieved from

-

Sigma-Aldrich. Peptide Synthesis Technical Guide: Handling of Pyridine-Containing Amino Acids. Retrieved from

A Technical Guide to Boc-(S)-3-amino-4-(3-pyridyl)-butyric Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a chiral non-proteinogenic β-amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a β-amino acid backbone with a pyridyl moiety, offer a compelling scaffold for the design of novel therapeutics with enhanced pharmacological profiles. The tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into synthetic peptides and small molecules, making it a valuable tool for creating peptidomimetics and other bioactive compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, with a focus on its role in the development of enzyme inhibitors and modulators of biological pathways.

Introduction: The Rise of β-Amino Acids in Peptidomimetics

While α-amino acids are the fundamental building blocks of natural peptides and proteins, their therapeutic applications are often limited by poor metabolic stability and conformational flexibility. β-Amino acids, which possess an additional carbon atom in their backbone, have emerged as powerful tools to overcome these limitations.[1] The incorporation of β-amino acids into peptide sequences can induce stable secondary structures, such as helices and sheets, and confer resistance to proteolytic degradation.[2][3] This has led to the development of β-peptides and mixed α/β-peptides with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5]

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a particularly interesting β-amino acid due to the presence of the 3-pyridyl group. This heterocyclic moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can enhance binding affinity to biological targets.[6] Furthermore, the pyridine nitrogen can act as a proton acceptor or a metal ligand, providing additional opportunities for molecular recognition.

Synthesis and Physicochemical Properties

The enantioselective synthesis of β-amino acids is a key challenge in their application. Several methods have been developed for the asymmetric synthesis of β-pyridyl-β-amino acid derivatives, with conjugate addition reactions being a particularly effective approach.[1]

Asymmetric Synthesis via Conjugate Addition

A robust method for the synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid involves the conjugate addition of a chiral lithium amide to a pyridyl-substituted α,β-unsaturated ester.[1] This approach allows for high diastereoselectivity and enantioselectivity.

Experimental Protocol: Asymmetric Synthesis

-

Preparation of the Chiral Lithium Amide: (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine is treated with n-butyllithium in a suitable aprotic solvent, such as tetrahydrofuran (THF), at low temperature (-78 °C) to generate the homochiral lithium amide. The causality behind this choice lies in the steric bulk and electronic properties of the amide, which effectively directs the stereochemical outcome of the conjugate addition.

-

Conjugate Addition: tert-Butyl 3-(3-pyridyl)-prop-2-enoate is added to the solution of the chiral lithium amide at -78 °C. The reaction is carefully monitored by thin-layer chromatography (TLC) until completion. The low temperature is critical to ensure high diastereoselectivity by minimizing competing side reactions and allowing for a well-organized transition state.

-

Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The product is then extracted into an organic solvent, and the chiral auxiliary is removed by oxidative cleavage. The resulting β-amino ester is purified by column chromatography.

-

Boc Protection and Hydrolysis: The purified β-amino ester is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, to yield the Boc-protected ester.[7] Subsequent hydrolysis of the tert-butyl ester under acidic conditions affords the final product, Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid.

Diagram: Asymmetric Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of the target molecule.

Physicochemical Properties

While specific experimental data for Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is not extensively published, its properties can be inferred from closely related analogs and general chemical principles.

| Property | Estimated Value/Characteristic | Source/Rationale |

| Molecular Formula | C₁₄H₂₀N₂O₄ | Calculated |

| Molecular Weight | 280.32 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to similar compounds[8] |

| Melting Point | 140-143 °C | Based on the 4-pyridyl analog[8] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | General property of Boc-amino acids |

| Chirality | (S)-configuration at the β-carbon | Defined by the synthetic route[1] |

| Stability | Stable under standard laboratory conditions; the Boc group is acid-labile | Known properties of the Boc protecting group[9] |

Applications in Drug Discovery and Development

The unique structural features of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid make it a valuable building block for the synthesis of a wide range of bioactive molecules.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is ideally suited for use in Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[10][11][12]

Experimental Protocol: Boc-SPPS

-

Resin Preparation: A suitable solid support, such as a Merrifield or PAM resin, is chosen based on the desired C-terminal functionality (acid or amide).[10] The first amino acid is attached to the resin.

-

Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

-

Neutralization: The resulting TFA salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[11]

-

Coupling: A solution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, an activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in a suitable solvent (e.g., DMF, NMP) is added to the resin. The reaction is allowed to proceed until completion, which is monitored by a qualitative test such as the ninhydrin test.

-

Washing: The resin is thoroughly washed with the synthesis solvent to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Diagram: Boc-SPPS Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Development of Enzyme Inhibitors

The incorporation of pyridyl-containing amino acids into small molecules has been a successful strategy for the development of potent enzyme inhibitors. For example, pyridyl amino diol-derived C-termini have been used to create highly potent renin inhibitors for the treatment of hypertension.[3] The 3-pyridyl moiety of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid can serve as a key pharmacophore, engaging in specific interactions within the active site of an enzyme.

Application in Neuroscience Research

There is growing interest in the use of β-amino acid derivatives in neuroscience. For instance, certain β-amino acid-containing compounds are being investigated as inhibitors of serine proteases, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease.[13] The ability of the 3-pyridyl group to cross the blood-brain barrier and interact with targets in the central nervous system makes Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid an attractive building block for the synthesis of novel neurotherapeutics.

Conclusion and Future Perspectives

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its unique combination of a β-amino acid backbone and a 3-pyridyl side chain offers significant advantages in the design of peptidomimetics and small molecule drugs with improved pharmacological properties. The well-established protocols for its asymmetric synthesis and incorporation into peptides using Boc-SPPS make it readily accessible to researchers in academia and industry. As our understanding of the roles of β-peptides and peptidomimetics in biology continues to grow, we can expect to see the increasing use of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and related compounds in the development of the next generation of therapeutics.

References

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

CSBio. A Practical Guide to Solid Phase Peptide Synthesis. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Davies, S. G., et al. Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Steer, D. L., et al. Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Cabrele, C., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Naka, T., et al. Renin inhibitors containing a pyridyl amino diol derived C-terminus. PubMed. [Link]

-

Riaz, N. N., et al. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Martinek, T. A., et al. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

-

Dziurzynska-Cader, A., et al. Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]

-

Majer, P., et al. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]

-

Tang, T. P., et al. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed. [Link]

-

Ramage, R., et al. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

-

MySkinRecipes. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid. [Link]

-

Chongqing Chemdad Co., Ltd. boc-(s)-3-amino-4-(4-pyridyl)-butyric acid. [Link]

-

Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

Sources

- 1. Asymmetric synthesis of β-pyridyl-β-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Renin inhibitors containing a pyridyl amino diol derived C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BOC-(S)-3-AMINO-4-(4-PYRIDYL)-BUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. csbiochina.com [csbiochina.com]

- 13. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective | MDPI [mdpi.com]

Discovery and History of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

The following technical guide details the discovery, synthesis, and therapeutic utility of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid , a critical building block in the development of peptidomimetics and integrin antagonists.

Technical Whitepaper | Version 1.0

Executive Summary

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (CAS: 208404-16-4) is a protected

Unlike natural

Historical Genesis & Context

The discovery of this molecule was not an isolated chemical event but a direct consequence of the "Peptidomimetic Revolution" of the 1990s.

The Rise of -Amino Acids

In the mid-1990s, research groups led by Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin) demonstrated that

The Integrin Antagonist Driver

The specific genesis of the 3-pyridyl derivative is linked to the development of Integrin Antagonists . Pharmaceutical companies, notably COR Therapeutics (acquired by Millennium/Takeda) and Merck & Co. , were actively designing small molecules to block the

-

The Problem: Natural RGD peptides are rapidly degraded in vivo.

-

The Solution: Replacing the aspartic acid residue with a

-amino acid scaffold maintained the critical distance between the basic (arginine-mimic) and acidic (aspartate-mimic) pharmacophores while conferring oral bioavailability. -

The Innovation: The introduction of the 3-pyridyl ring (replacing a phenyl ring) improved aqueous solubility and offered a "handle" for pi-stacking interactions within the integrin binding pocket (specifically interacting with Tyr122 or Arg214 residues).

Chemical Architecture & Properties

This molecule represents a "homologation" (insertion of a methylene group) of the

| Feature | Specification |

| Systematic Name | (S)-3-((tert-butoxycarbonyl)amino)-4-(pyridin-3-yl)butanoic acid |

| Common Name | Boc- |

| CAS Number | 208404-16-4 |

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol |

| Chirality | (S)-enantiomer (derived from L-amino acid pool) |

| pKa (Pyridine) | ~3.4 (Protonatable at physiological pH) |

Structural Logic Diagram

The following diagram illustrates the structural relationship and the "design logic" used by medicinal chemists to arrive at this molecule.

Caption: Evolution from natural phenylalanine to the target beta-amino acid, highlighting the synthetic modifications and resulting pharmacological benefits.

Synthetic Methodologies

The synthesis of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid is classically achieved via the Arndt-Eistert Homologation . This route preserves the stereochemistry of the starting

Protocol: Arndt-Eistert Homologation

This is the "Discovery Route" typically used in research settings to produce gram-scale quantities.

Reagents:

-

Starting Material: Boc-3-(3-pyridyl)-L-alanine (commercially available).[1]

-

Activator: Isobutyl chloroformate (IBCF) or Ethyl chloroformate.

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).

-

Reagent: Diazomethane (

) (generated in situ or TMS-diazomethane). -

Catalyst: Silver Benzoate (

).

Step-by-Step Workflow:

-

Mixed Anhydride Formation:

-

Dissolve Boc-3-(3-pyridyl)-L-alanine in anhydrous THF at -15°C.

-

Add 1.1 eq NMM followed by 1.1 eq IBCF. Stir for 15-30 mins to form the mixed anhydride.

-

Mechanism:[2] Activation of the carboxylic acid.

-

-

Diazoketone Generation:

-

Filter off the amine salts (precipitate) under inert atmosphere.

-

Add the filtrate to a cold solution of Diazomethane (excess) in ether.

-

Stir at 0°C to RT for 2-4 hours.

-

Result: Formation of the

-diazoketone intermediate. The yellow color indicates the presence of the diazo group.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in THF/Water (10:1).

-

Add catalytic Silver Benzoate (10 mol%) dissolved in TEA.

-

Reaction: Evolution of

gas occurs. The carbene intermediate rearranges to a ketene, which is immediately trapped by water to form the -

Note: Exclusion of light is often recommended for silver salts, though Wolff rearrangement can also be photochemically induced.

-

-

Purification:

-

Acid/Base extraction is challenging due to the zwitterionic nature of the pyridine side chain.

-

Standard: Evaporate THF, adjust pH to ~3-4, and extract with Ethyl Acetate.

-

Refinement: Recrystallization from EtOAc/Hexanes.

-

Synthetic Pathway Diagram

Caption: The Arndt-Eistert homologation pathway converting the alpha-amino acid precursor to the beta-amino acid target.

Therapeutic Utility & Applications

Integrin Antagonism (RGD Mimetics)

The primary application of this molecule is in the synthesis of peptidomimetics that inhibit integrins.

-

Target:

Integrin (Vitronectin Receptor).[3][4][5] -

Mechanism: The

-amino acid backbone extends the distance between the N-terminus (basic) and C-terminus (acidic) to ~14-16 Å, which optimally mimics the RGD loop conformation in native proteins. -

Selectivity: The 3-pyridyl group provides selectivity over

(platelet receptor) by exploiting subtle differences in the hydrophobic pocket of the receptor.

Foldamers

Beyond drugs, this molecule is used in academic research to build "Foldamers"—synthetic oligomers that adopt well-defined secondary structures.

References

-

Scarborough, R. M., et al. (1999).[3] "Structure-activity relationships of beta-amino acid-containing integrin antagonists." Current Medicinal Chemistry, 6(10), 971-981. Link

-

Duggan, M. E., et al. (2000). "Non-peptide alpha(v)beta(3) antagonists. Part 1: Transformation of a potent, integrin-selective alpha(IIb)beta(3) antagonist into a potent alpha(v)beta(3) antagonist." Journal of Medicinal Chemistry, 43(20), 3736-3745. Link

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link

-

Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

-

Hutchinson, J. H., et al. (2002). "Non-peptide alpha(v)beta(3) antagonists. Part 3: identification of potent RGD mimetics incorporating novel beta-amino acids as aspartic acid replacements."[6] Bioorganic & Medicinal Chemistry Letters, 12(15), 1961-1964. Link

Sources

- 1. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 2. aviarapharma.com [aviarapharma.com]

- 3. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6451972B1 - Peptido-mimetic compounds containing RGD sequence useful as integrin inhibitors - Google Patents [patents.google.com]

- 6. Non-peptide alpha(v)beta(3) antagonists. Part 3: identification of potent RGD mimetics incorporating novel beta-amino acids as aspartic acid replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Target Identification of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid and its Analogs

Abstract

This technical guide provides a comprehensive framework for the target identification and deconvolution of Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, a synthetic amino acid derivative with structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The elucidation of a small molecule's mechanism of action is a pivotal step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead.[1] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a strategic, in-depth exploration of the methodologies required to identify and validate the molecular targets of this GABA analogue. We will dissect the compound's structure, address critical pre-experimental considerations such as the role of the Boc protecting group, and present detailed protocols for a multi-pronged investigation strategy. This includes affinity-based chemical proteomics, label-free biophysical methods, and genetic approaches, all underscored by the principle of orthogonal validation to ensure scientific rigor.

Part 1: Introduction & Foundational Concepts

The Scientific Imperative: Why Target Identification Matters

Target identification is the foundational process of defining the molecular binding partners of a bioactive compound, thereby illuminating its mechanism of action.[1][2] For a molecule like Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid, likely identified through phenotypic screening, understanding its direct targets is crucial for several reasons:

-

Mechanism of Action (MoA) Elucidation: Moves the project from a "black box" (phenotypic effect) to a clear, testable hypothesis.

-

Lead Optimization: Knowledge of the target's structure and binding pocket enables rational drug design to improve potency, selectivity, and pharmacokinetic properties.[3]

-

Safety and Toxicology: Identifying off-target interactions early can predict and mitigate potential side effects and toxicity.[3]

-

Biomarker Development: Understanding the target pathway can lead to the discovery of biomarkers for patient stratification and monitoring therapeutic response.

Compound Profile: Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid

A thorough analysis of the compound's structure provides the basis for forming an initial biological hypothesis.

-

Core Structure: The molecule is a β-homoalanine derivative, specifically (S)-3-amino-4-(3-pyridyl)-butyric acid.[4] Its structural resemblance to GABA suggests it may function as a GABA analogue. GABA analogues are a class of drugs known to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[5][6][7]

-

The Pyridyl Moiety: The substitution of a 3-pyridyl group introduces an aromatic system, which can engage in different binding interactions (e.g., π-stacking, hydrogen bonding) than the aliphatic chain of GABA, potentially conferring novel target specificity.

-

The "Boc" Group: The amine is protected by a tert-butyloxycarbonyl (Boc) group.[8] In organic synthesis, the Boc group is a common protecting group for amines, prized for its stability in many conditions but its lability to moderate acid.[9][] Its presence raises a critical question: is it a synthetic handle, or is the compound a prodrug that becomes active upon in vivo cleavage of the Boc group? This must be addressed experimentally.

Given its GABA-like core, the primary hypothesis is that the active form of the molecule modulates the GABAergic system. Key potential targets include:

-

GABA Receptors: Both ionotropic (GABA-A) and metabotropic (GABA-B) receptors are major drug targets.[11][12][13]

-

GABA Transporters (GATs): Inhibition of GABA reuptake increases synaptic GABA concentrations.

-

GABA-metabolizing Enzymes: Such as GABA transaminase (GABA-T).

-

Voltage-Gated Calcium Channels (VGCCs): Notably, gabapentinoids like gabapentin and pregabalin, despite being GABA analogues, do not act on GABA receptors but rather on the α2δ subunit of VGCCs.[7][14] This represents a key alternative hypothesis.

Strategic Overview of Target Deconvolution

A robust target identification campaign relies on an integrated, multi-faceted approach rather than a single experiment. The overall strategy is to generate a list of candidate binding proteins and then systematically validate the most promising hits.

Caption: Overall strategy for target identification and validation.

Part 2: Pre-Experimental Considerations & Probe Design

The "Boc" Group Dilemma: A Prodrug Investigation

The Boc protecting group is generally considered labile under acidic conditions and is not expected to be stable in an in vivo setting.[9] Therefore, the active pharmacological agent is likely the de-protected primary amine. This hypothesis must be confirmed before embarking on resource-intensive proteomics experiments.

Protocol 1: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of Boc group cleavage in a biologically relevant matrix.

-

Materials:

-

Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid (Test Compound).

-

(S)-3-amino-4-(3-pyridyl)-butyric acid (Reference Standard).

-

Human or rodent liver microsomes and/or cell lysate (e.g., from a relevant neuronal cell line).

-

NADPH regenerating system (for microsomes).

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

LC-MS/MS system.

-

-

Methodology:

-

Prepare a stock solution of the Test Compound (e.g., 10 mM in DMSO).

-

Incubate the Test Compound at a final concentration of 1-5 µM with the biological matrix (e.g., 0.5 mg/mL microsomal protein) at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding it to 3 volumes of the ice-cold quenching solution.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by LC-MS/MS, monitoring for the disappearance of the parent compound (m/z) and the appearance of the de-protected amine reference standard (m/z).

-

-

Interpretation: Rapid disappearance of the Boc-protected compound and a corresponding increase in the free amine would strongly suggest a prodrug-like behavior, indicating that the free amine is the relevant molecule for subsequent target identification studies.

Synthesis of Chemical Probes for Affinity-Based Methods

Affinity-based methods require the compound to be chemically modified with a tag (e.g., biotin) or immobilized on a solid support.[1][15][16] This modification must be made at a position that does not interfere with target binding.

Probe Design Rationale: Assuming the free amine is the active species, the primary amine and the carboxylic acid are likely key pharmacophores for target interaction. The pyridyl ring is another potential interaction site. Therefore, the ideal attachment point for a linker would be on the aliphatic backbone, if SAR data were available. In its absence, a common strategy is to attach a linker to the carboxylic acid via an amide bond, extending it with a spacer like polyethylene glycol (PEG) to minimize steric hindrance.

Caption: Strategy for designing an affinity probe.

Protocol 2: Synthesis of a Biotinylated Affinity Probe

-

Objective: To synthesize an affinity probe based on the active compound for use in pulldown experiments.

-

Route: This involves a standard peptide coupling reaction between the carboxylic acid of the (amine-protected) core molecule and an amine-functionalized Biotin-PEG linker.

-

Steps:

-

Protect the primary amine of (S)-3-amino-4-(3-pyridyl)-butyric acid with an orthogonal protecting group (e.g., Fmoc).

-

Activate the carboxylic acid using a coupling reagent (e.g., HATU, HOBt).

-

React the activated ester with an amine-terminated Biotin-PEG linker (e.g., Biotin-PEG4-Amine) in the presence of a non-nucleophilic base (e.g., DIPEA).

-

Purify the coupled product using reverse-phase HPLC.

-

Deprotect the Fmoc group to yield the final affinity probe with a free primary amine, mirroring the presumed active compound.

-

Confirm the structure and purity via LC-MS and NMR.

-

Part 3: Affinity-Based Target Identification Methods

These methods use a modified version of the small molecule to physically isolate its binding partners from a complex biological sample like a cell lysate.[1]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful "fishing" experiment.[16][17][18] The synthesized biotinylated probe is immobilized on streptavidin-coated beads, which are then incubated with cell lysate. Target proteins that bind to the probe are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.[2]

Protocol 3: AC-MS Workflow for Target Discovery

-

Immobilization:

-

Incubate streptavidin-coated magnetic beads with the biotinylated affinity probe for 1 hour at room temperature to allow for immobilization.

-

Wash the beads extensively to remove any unbound probe.